N-(3-(1-(3-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

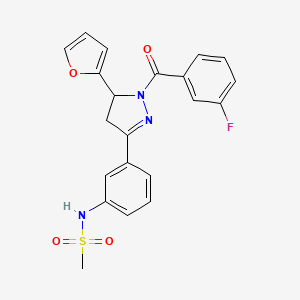

Its structure features a 3-fluorobenzoyl group at the N1 position of the pyrazoline ring, a furan-2-yl substituent at the C5 position, and a methanesulfonamide moiety attached to the para position of the phenyl ring at C2. Computational studies suggest strong binding affinity to MPXV DNA polymerase (DPol) and A42R profilin-like protein, with molecular dynamics (MD) simulations confirming structural stability .

Properties

IUPAC Name |

N-[3-[2-(3-fluorobenzoyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O4S/c1-30(27,28)24-17-8-3-5-14(12-17)18-13-19(20-9-4-10-29-20)25(23-18)21(26)15-6-2-7-16(22)11-15/h2-12,19,24H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZVXXKRXKHSEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1-(3-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and neuroprotective properties, supported by relevant case studies and research findings.

Anticancer Activity

Research indicates that compounds related to pyrazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that certain pyrazole analogs demonstrated potent cytotoxic effects against various cancer cell lines. Specifically, one derivative showed an IC50 value of 39.70 µM against MCF7 breast cancer cells, indicating its potential as an anticancer agent .

Case Study: MCF7 Cell Line

In a comparative study, it was found that the introduction of specific substituents on the pyrazole ring enhances the antiproliferative activity. The compound's ability to induce apoptosis was linked to the activation of caspases, which are crucial in the programmed cell death pathway .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | 39.70 | Caspase activation |

| Analog 1 | MDA-MB-231 | 0.26 | MEK inhibition |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. Pyrazole derivatives are known for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that certain analogs can significantly reduce the production of inflammatory mediators in macrophages .

The anti-inflammatory effects are attributed to the inhibition of signaling pathways involving nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPKs), which play pivotal roles in inflammation .

Neuroprotective Activity

Recent studies suggest that compounds with a pyrazole core may exhibit neuroprotective effects by modulating neuroinflammatory responses and oxidative stress. One study reported that certain derivatives could inhibit glycogen synthase kinase 3β (GSK3β), a target implicated in neurodegenerative diseases, with an IC50 value of 3.77 µM .

Neuroprotective Case Study

In a model of neurodegeneration, compounds similar to this compound were shown to enhance the activity of Nrf2, a transcription factor that regulates antioxidant responses . This suggests potential therapeutic benefits in conditions such as Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s activity is influenced by its substituents, which are critical for target binding. Below is a comparative analysis with structurally related pyrazoline derivatives:

Table 1: Structural and Functional Comparison of Pyrazoline Derivatives

Key Observations

Antiviral Activity: The target compound’s 3-fluorobenzoyl group likely enhances binding through halogen interactions or increased hydrophobicity compared to the non-fluorinated benzoyl analog (ΔG = -9.2 vs. -8.7 kcal/mol) . Replacing furan-2-yl with 2-ethoxyphenyl (as in the benzoyl analog) reduces affinity, suggesting furan’s heterocyclic structure optimizes interactions with MPXV targets.

Anti-inflammatory Derivatives :

- Pyrazoline derivatives with 5-(4-nitrophenyl)furan-2-yl () exhibit anti-inflammatory activity, indicating substituent-dependent target selectivity. The nitro group may enhance electron-withdrawing effects, favoring cyclooxygenase (COX) inhibition .

Sulfonamide Chain Length :

- Ethanesulfonamide () vs. methanesulfonamide (target compound) may alter solubility or metabolic stability. Shorter chains (methane) could improve membrane permeability but reduce plasma half-life.

Role of Halogenation :

Mechanistic Insights from Docking Studies

Q & A

Q. What strategies improve aqueous solubility for in vivo administration?

- Answer :

- Salt formation : Use sodium or meglumine counterions for sulfonamide deprotonation .

- Nanosuspensions : High-pressure homogenization to achieve particle sizes < 200 nm (e.g., 0.1% w/v Pluronic F68 stabilizer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.